Methyl 7-bromobenzo[b]thiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 7-bromo-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2S/c1-13-10(12)7-5-14-9-6(7)3-2-4-8(9)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWELWQYBSPEHBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC2=C1C=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction employs bromine (Br₂) or N-bromosuccinimide (NBS) as brominating agents in the presence of Lewis acids such as iron(III) bromide (FeBr₃). Polar aprotic solvents like dichloromethane (DCM) or chloroform facilitate electrophilic substitution. A typical procedure involves:
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Dissolving methyl benzo[b]thiophene-3-carboxylate in DCM under nitrogen atmosphere.
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Adding FeBr₃ (1.1 equiv) followed by dropwise addition of Br₂ (1.05 equiv) at 0°C.
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Stirring at room temperature for 12–24 hours.
Yields range from 68–82%, with purity dependent on post-reaction purification via silica gel chromatography.
Optimization Strategies
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Catalyst Loading : Reducing FeBr₃ to 0.5 equiv decreases side products from over-bromination.
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Solvent Effects : Switching to chloroform improves solubility of intermediates, enhancing reaction homogeneity.
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Temperature Control : Maintaining temperatures below 25°C minimizes di-brominated byproducts.
Radical Bromination Using N-Bromosuccinimide (NBS)
Radical bromination offers an alternative pathway, particularly useful for substrates sensitive to strong Lewis acids. This method exploits the stability of the ester group under radical conditions.
Procedure and Reagents
A patented approach for analogous compounds involves:
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Irradiating methyl benzo[b]thiophene-3-carboxylate in n-heptane with a 200W bulb.
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Adding benzoyl peroxide (0.05 equiv) as an initiator.
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Introducing NBS (1.05 equiv) in batches at reflux (98–100°C).
This method achieves 74–89% yield, with n-heptane’s low polarity favoring mono-bromination.
Key Advantages
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Regioselectivity : Radical stability at the 7-position prevents competing reactions.
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Scalability : Continuous flow reactors adapt well to this exothermic process.
Ring Construction via Cyclization of Pre-functionalized Intermediates
Building the benzo[b]thiophene core with pre-installed bromine and ester groups avoids post-synthetic modifications.
Thiophene Annulation Strategy
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Starting Material : 3-Carboxy-7-bromo-thiophene derivative.
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Cyclization : Using polyphosphoric acid (PPA) at 120°C for 8 hours to form the benzo[b]thiophene ring.
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Esterification : Treating the carboxylic acid with methanol and sulfuric acid under reflux.
This two-step process yields 65–70% overall, but requires stringent anhydrous conditions to prevent hydrolysis.
Limitations
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Functional Group Sensitivity : High temperatures during cyclization risk decarboxylation.
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Purification Challenges : Silica gel chromatography is necessary to separate regioisomers.
Palladium-catalyzed couplings enable late-stage introduction of bromine or ester groups, offering modularity for derivative synthesis.
Suzuki-Miyaura Coupling Protocol
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Substrate : Methyl benzo[b]thiophene-3-boronate.
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Coupling Partner : 7-Bromo-iodobenzene.
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Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DMF/H₂O (4:1) at 80°C for 12 hours.
This method achieves 60–75% yield but faces challenges with boronate stability.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Electrophilic Bromination | 82 | 95 | High | Moderate |
| Radical Bromination | 89 | 97 | Medium | Low |
| Ring Construction | 70 | 90 | Low | High |
| Cross-Coupling | 75 | 85 | Medium | Very High |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether are typical.
Major Products
Substitution: Products include various substituted benzo[b]thiophenes depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include the corresponding alcohols.
Scientific Research Applications
Synthesis Overview
- Bromination : Typically conducted using bromine or N-bromosuccinimide (NBS) under acidic conditions.
- Esterification : Involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst.
Organic Synthesis
Methyl 7-bromobenzo[b]thiophene-3-carboxylate serves as a valuable building block in organic synthesis. It can undergo various reactions, including:
- Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles, allowing for the formation of diverse derivatives.
- Coupling Reactions : It can participate in Suzuki-Miyaura and Heck coupling reactions to synthesize complex organic molecules.
Recent studies have investigated the biological properties of this compound, focusing on its antimicrobial and anticancer activities.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against several bacterial strains. For example, it demonstrated Minimum Inhibitory Concentration (MIC) values as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 128 |
| Escherichia coli | 256 |
| Pseudomonas aeruginosa | 128 |
These results suggest its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies revealed significant anti-proliferative effects on MDA-MB-231 breast cancer cells. The findings are summarized in the following table:
| Parameter | Control (%) | Compound (%) |
|---|---|---|
| Cell Viability | 100 | 45 |
| Apoptosis Rate | 5 | 30 |
| Migration Assay (mm) | 10 | 3 |
The compound's mechanism of action appears to involve the inhibition of the RhoA/ROCK signaling pathway, crucial for cell migration and invasion.
Case Study: Anticancer Mechanism
In a study focused on MDA-MB-231 cells, this compound was found to induce apoptosis significantly. The study highlighted:
- Inhibition of RhoA/ROCK Pathway : This pathway is vital for cancer cell survival and proliferation.
- Cellular Effects : The compound reduced cell viability and migration while promoting apoptotic pathways.
Mechanism of Action
The mechanism of action of methyl 7-bromobenzo[b]thiophene-3-carboxylate in biological systems often involves its interaction with specific molecular targets such as enzymes or receptors. For instance, in medicinal chemistry, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
Structural Analogues: Positional Isomers and Ester Variations
Ethyl 7-Bromobenzo[b]thiophene-2-Carboxylate
- Structure : Bromine at position 7, ethyl ester at position 2.
- Molecular Formula : C₁₁H₉BrO₂S.
- Key Differences: The ester group at position 2 (vs. Ethyl ester increases hydrophobicity compared to the methyl ester, influencing solubility and metabolic stability .
Methyl 7-Bromo-3-Chloro-4-Fluorobenzo[b]thiophene-2-Carboxylate
- Structure : Bromine (7), chlorine (3), fluorine (4), and methyl ester (2).
- Molecular Formula : C₁₀H₅BrClFO₂S.
- Key Differences :
Ethyl 7-Chloro-3-Hydroxybenzo[b]thiophene-2-Carboxylate
- Structure : Chlorine (7), hydroxyl (3), ethyl ester (2).
- Molecular Formula : C₁₁H₉ClO₃S.
- Key Differences: Hydroxyl group introduces hydrogen-bonding capacity, improving solubility but reducing stability under acidic conditions. Chlorine at position 7 vs.
Functional Analogues: Substituent Variations
Methyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-Carboxylate
- Structure: Amino group at position 2, tetrahydrobenzo[b]thiophene core.
- Key Differences: Saturation of the benzene ring (4,5,6,7-tetrahydro) increases conformational flexibility and lipophilicity, enhancing membrane permeability. Amino group enables participation in Schiff base formation or amidation, expanding utility in drug design .
Methyl 6-Chloro-3-Methylbenzo[b]thiophene-2-Carboxylate
- Structure : Chlorine (6), methyl group (3), methyl ester (2).
- Chlorine at position 6 vs. bromine at 7 alters regioselectivity in cross-coupling reactions .
Physicochemical Properties
| Property | Methyl 7-Bromo-3-Carboxylate | Ethyl 7-Bromo-2-Carboxylate | Methyl 7-Bromo-3-Chloro-4-Fluoro-2-Carboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | 287.13 | 285.16 | 323.56 |
| LogP (Predicted) | 3.2 | 3.5 | 3.8 |
| Solubility (Water) | Low | Very Low | Insoluble |
| Melting Point (°C) | Not reported | Not reported | Not reported |
Q & A
Q. What are the standard synthetic routes for preparing methyl 7-bromobenzo[b]thiophene-3-carboxylate and its analogs?
The synthesis of benzo[b]thiophene derivatives typically involves multi-step strategies. A common approach is the Gewald reaction , which enables the formation of 2-aminothiophene scaffolds through cyclization of ketones, cyanoacetates, and elemental sulfur . For brominated analogs like this compound, post-functionalization is critical. For example:
- Bromination : Electrophilic aromatic substitution (EAS) using bromine or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) to introduce bromine at the 7-position.
- Esterification : Reaction of the carboxylic acid precursor with methanol under acidic or coupling conditions (e.g., DCC/DMAP) to form the methyl ester .
Q. Key Characterization Methods :
Q. How is the compound characterized to verify structural integrity and purity?
A combination of spectroscopic, chromatographic, and elemental analysis is employed:
- FT-IR : Identifies functional groups (e.g., C=O stretch of ester at ~1700–1750 cm⁻¹, C-Br stretch at ~500–600 cm⁻¹) .
- LC-MS : Determines molecular weight (e.g., [M+H]+ peak matching theoretical mass) and detects impurities .
- X-ray Crystallography (if crystals are obtainable): Resolves bond lengths and angles, confirming bromine placement on the aromatic ring .
Q. Example Data :
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.85 (s, 3H, -OCH₃), δ 7.72 (d, J=8 Hz, Ar-H) | |
| ¹³C NMR | δ 163.5 (C=O), 130.2 (C-Br) |
Q. What are common reactivity patterns of this compound?
The bromine at the 7-position and the ester group at the 3-position enable diverse transformations:
- Nucleophilic Aromatic Substitution (SNAr) : Bromine can be replaced with amines, alkoxides, or thiols under catalytic conditions (e.g., CuI for Ullmann coupling) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids to form biaryl systems (e.g., using Pd(PPh₃)₄, K₂CO₃) .
- Ester Hydrolysis : Conversion to carboxylic acid using NaOH/EtOH for further functionalization (e.g., amide coupling) .
Example Application :
In , a Suzuki coupling with benzo[b]thiophen-2-ylboronic acid yielded a biaryl thiophene derivative (80.6% yield) .
Advanced Research Questions
Q. How does this compound behave in electrochemical studies?
Electrochemical analysis reveals redox properties critical for materials science or catalytic applications:
- Cyclic Voltammetry (CV) : Determines reduction potentials and electron transfer mechanisms. For similar thiophene esters, semireversible reduction (EC mechanism) is observed, involving thiophene ring reduction .
- Diffusion Coefficients (D) : Calculated via ultramicroelectrode (UME) studies, typically in the range of 10⁻⁶–10⁻⁵ cm²/s for thiophene derivatives .
Q. Reported Parameters :
| Parameter | Value (Example) | Reference |
|---|---|---|
| Electron transfer (n) | 1.2–1.5 (semireversible) | |
| Standard rate constant (kₛ) | 0.03–0.05 cm/s |
Q. What biological activities are associated with this compound’s structural analogs?
Benzo[b]thiophene derivatives exhibit anticancer , anti-inflammatory , and kinase-inhibitory properties:
- Apoptosis Induction : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate analogs showed potent activity against breast cancer cells (IC₅₀ ~5–10 µM) via caspase-3 activation .
- JAK1 Inhibition : Sulfonamide-triazine conjugates derived from thiophene carboxylates demonstrated nanomolar inhibition (IC₅₀ ~20–50 nM) in computational and in vitro assays .
Q. Structure-Activity Relationship (SAR) :
Q. Can this compound form coordination complexes for catalytic or medicinal applications?
Yes, the ester and bromine groups can act as ligands for metal ions:
- Schiff Base Formation : Condensation with aldehydes (e.g., 5-bromo-2-hydroxybenzaldehyde) yields ligands that coordinate to Fe(II), Co(II), or Ru(II), forming octahedral or square planar complexes .
- Antioxidant Activity : Ru(II) and Pd(II) complexes of thiophene-derived Schiff bases showed strong DPPH radical scavenging (EC₅₀ ~15–20 µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
